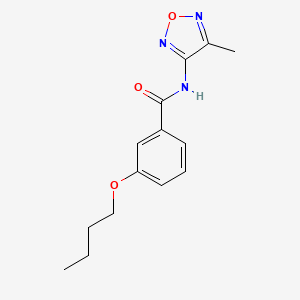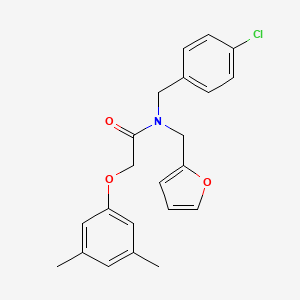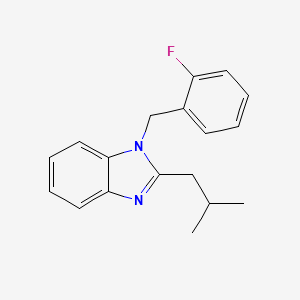![molecular formula C18H16Cl2N2O4S3 B11408116 N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11408116.png)
N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl, thiazole, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using chlorosulfonic acid or sulfonyl chlorides.
Coupling Reactions: The final compound can be obtained by coupling the thiazole derivative with 4-chlorobenzenesulfonyl chloride and 4-chlorobenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the amine group.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, 4-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine may exhibit biological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl and thiazole groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzenesulfonyl)benzaldehyde
- 4-(4-Chlorobenzyl)morpholine
- 1-(4-Chlorobenzenesulfonyl)-4-[(4-chlorophenyl)methyl]piperazine
Uniqueness
Compared to similar compounds, 4-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine is unique due to the presence of both sulfonyl and thiazole groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common and can lead to unique applications in various fields.
Properties
Molecular Formula |
C18H16Cl2N2O4S3 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H16Cl2N2O4S3/c1-2-28(23,24)18-22-17(29(25,26)15-9-7-14(20)8-10-15)16(27-18)21-11-12-3-5-13(19)6-4-12/h3-10,21H,2,11H2,1H3 |
InChI Key |
PTGXJDXTNIYFKM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-th iazole](/img/structure/B11408040.png)
![2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11408043.png)

![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11408053.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11408062.png)

![6-benzyl-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11408070.png)
![6-ethyl-N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11408079.png)

![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine](/img/structure/B11408094.png)
![6-methyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11408101.png)

![4-chloro-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11408130.png)
![N,N-diethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}propane-1,3-diamine](/img/structure/B11408133.png)
